2-Aminoethyl alpha-l-fucopyranoside
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Overview
Description
2-Aminoethyl alpha-l-fucopyranoside is a glycoside derived from fucose, a hexose deoxy sugar. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl alpha-l-fucopyranoside typically involves the glycosylation of 2-aminoethanol with alpha-l-fucopyranosyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and continuous flow processes to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl alpha-l-fucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of fucose derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different glycosides or other derivatives.
Scientific Research Applications
2-Aminoethyl alpha-l-fucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex glycoconjugates and glycoproteins.
Biology: The compound is utilized in studying cell surface interactions and glycan recognition processes.
Industry: It is used in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism by which 2-Aminoethyl alpha-l-fucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to lectins or other glycan-binding proteins, influencing cellular processes such as cell adhesion, signaling, and immune responses.
Comparison with Similar Compounds
2-Aminoethyl beta-l-fucopyranoside
2-Aminoethyl alpha-l-galactopyranoside
2-Aminoethyl beta-l-galactopyranoside
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(2-aminoethoxy)-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9/h4-8,10-12H,2-3,9H2,1H3/t4-,5+,6+,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBTZKVBJRYKX-FMGWEMOISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCCN)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCCN)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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